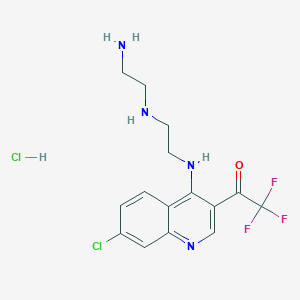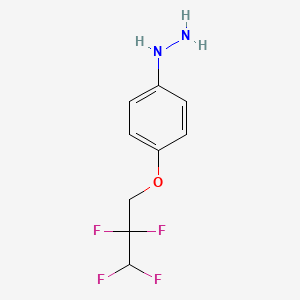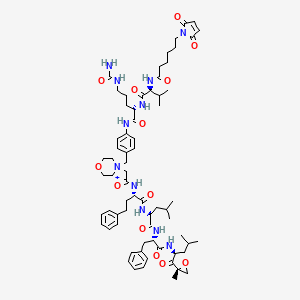
MC-Val-Cit-PAB-carfilzomib iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB-carfilzomib iodide: is a compound used in the development of antibody-drug conjugates (ADCs). It combines the proteasome inhibitor carfilzomib with a linker (MC-Val-Cit-PAB) that facilitates targeted drug delivery. This compound exhibits potent antitumor activity and is primarily used in research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Cit-PAB-carfilzomib iodide involves multiple steps:
Synthesis of the Linker (MC-Val-Cit-PAB): The linker is synthesized by combining maleimide with valine-citrulline and para-aminobenzyl alcohol (PAB).
Conjugation with Carfilzomib: The linker is then conjugated with carfilzomib through a series of reactions, including amide bond formation and purification steps.
Iodination: The final step involves the iodination of the conjugate to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is typically carried out in specialized facilities equipped with advanced technologies for large-scale synthesis and purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carfilzomib moiety.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The linker portion (MC-Val-Cit-PAB) can undergo substitution reactions, especially at the maleimide and benzyl alcohol sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of carfilzomib.
Reduction Products: Reduced forms of the linker and carfilzomib.
Substitution Products: Substituted derivatives at the maleimide and benzyl alcohol sites.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Drug Development: Used in the synthesis of ADCs for targeted cancer therapy.
Bioconjugation: Employed in the development of bioconjugates for various applications.
Biology:
Cell Studies: Utilized in cell-based assays to study the effects of proteasome inhibition.
Mechanistic Studies: Helps in understanding the mechanisms of drug action at the cellular level.
Medicine:
Cancer Research: Investigated for its potential in treating various types of cancer, particularly multiple myeloma.
Therapeutic Development: Aids in the development of new therapeutic strategies for cancer treatment.
Industry:
Pharmaceutical Manufacturing: Used in the production of ADCs and other bioconjugates.
Quality Control: Plays a role in the quality control processes of pharmaceutical products.
Wirkmechanismus
MC-Val-Cit-PAB-carfilzomib iodide exerts its effects through the following mechanisms:
Proteasome Inhibition: Carfilzomib, the active component, irreversibly inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell death.
Targeted Delivery: The MC-Val-Cit-PAB linker facilitates targeted delivery of carfilzomib to cancer cells, enhancing its therapeutic efficacy.
Molecular Targets: The primary molecular target is the proteasome, a complex responsible for protein degradation in cells.
Vergleich Mit ähnlichen Verbindungen
MC-Val-Cit-PAB-monomethyl auristatin E: Another ADC linker-drug conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F: Similar to the above but with different cytotoxic payload.
MC-Val-Cit-PAB-doxorubicin: Combines the linker with the chemotherapeutic agent doxorubicin.
Uniqueness:
Potent Proteasome Inhibition: MC-Val-Cit-PAB-carfilzomib iodide is unique due to its irreversible inhibition of the proteasome, which is not commonly seen in other ADCs.
Targeted Delivery: The use of the MC-Val-Cit-PAB linker ensures precise delivery to cancer cells, minimizing off-target effects.
Eigenschaften
Molekularformel |
C68H96N11O13+ |
|---|---|
Molekulargewicht |
1275.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1 |
InChI-Schlüssel |
LFLRXYNLTLDZQQ-KPOMOQQRSA-O |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
Kanonische SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


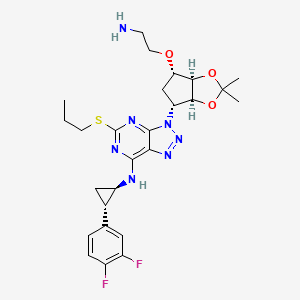


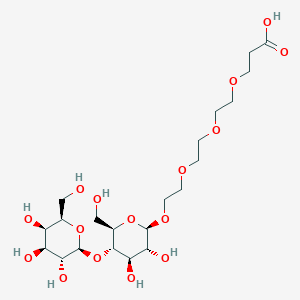
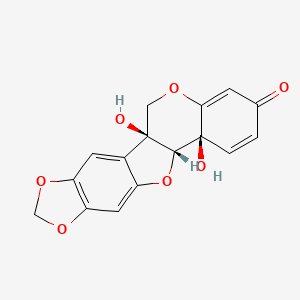
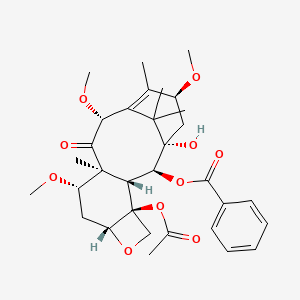
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
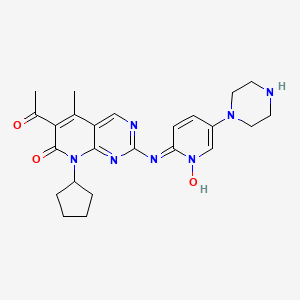
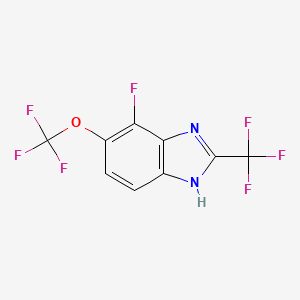
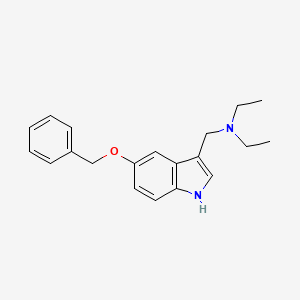
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
